Cas no 929835-31-4 (2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)

2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid
- STK617317
- VS-10520
- BBL031464
- MCULE-3828678787
- starbld0030401
- CS-0330233
- 2-(2-propylpyridin-4-yl)thiazole-4-carboxylic acid
- AKOS005551550
- 929835-31-4
-
- インチ: 1S/C12H12N2O2S/c1-2-3-9-6-8(4-5-13-9)11-14-10(7-17-11)12(15)16/h4-7H,2-3H2,1H3,(H,15,16)
- InChIKey: DATHWVWCDMQCMA-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)O)N=C1C1C=CN=C(C=1)CCC
計算された属性
- せいみつぶんしりょう: 248.06194880g/mol
- どういたいしつりょう: 248.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 91.3Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 469.1±55.0 °C at 760 mmHg
- フラッシュポイント: 237.5±31.5 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400903-5g |
2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid |
929835-31-4 | 98% | 5g |
¥8326.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400903-1g |
2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid |
929835-31-4 | 98% | 1g |
¥5168.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400903-500mg |
2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid |
929835-31-4 | 98% | 500mg |
¥4441.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400903-10g |
2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid |
929835-31-4 | 98% | 10g |
¥12474.00 | 2024-04-25 |
2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報
Comprehensive Analysis of 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 929835-31-4): Properties, Applications, and Research Insights
In the realm of specialized heterocyclic compounds, 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 929835-31-4) has garnered significant attention due to its unique structural features and potential applications in pharmaceutical and material sciences. This compound, characterized by its pyridine-thiazole hybrid scaffold, exemplifies the convergence of bioactive molecular design and medicinal chemistry. Researchers and industry professionals frequently search for its synthetic routes, biological activity, and derivatization potential, reflecting its relevance in contemporary scientific discourse.
The molecular structure of 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid integrates a thiazole ring with a carboxylic acid moiety, offering versatile reactivity for drug discovery and bioconjugation. Its CAS No. 929835-31-4 serves as a critical identifier in chemical databases, often linked to studies exploring kinase inhibition or metalloproteinase modulation. Recent trends in AI-driven compound screening highlight its potential as a lead structure for targeting inflammatory pathways, aligning with the growing demand for precision medicine solutions.
From a synthetic perspective, the preparation of 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid typically involves multistep organic synthesis, including cyclization and cross-coupling reactions. Optimizing its yield and purity is a common challenge addressed in process chemistry forums. Notably, its solubility profile and stability under physiological conditions are frequently discussed topics, particularly for researchers investigating its bioavailability in in vitro models.
The compound’s applicability extends beyond pharmaceuticals. In agrochemical research, derivatives of 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid have been explored for their pesticidal activity, resonating with the global push for sustainable crop protection. Additionally, its chelating properties make it a candidate for catalytic applications in green chemistry, a hotspot given the emphasis on environmentally friendly synthesis.
Emerging discussions in computational chemistry often reference CAS No. 929835-31-4 in molecular docking simulations, where its binding affinity to therapeutic targets is modeled. This aligns with the rise of AI-augmented drug design, a topic dominating scientific search queries. Furthermore, its spectroscopic characterization (e.g., NMR and HPLC-MS data) is meticulously documented, addressing the needs of quality control laboratories.
In conclusion, 2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid represents a multifaceted compound with cross-disciplinary relevance. Its study bridges chemical biology, materials science, and computational modeling, making it a subject of enduring interest. As research continues to unravel its full potential, this compound is poised to remain a keystone structure in innovation-driven industries.
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